molecular formula C16H24N2 B3145239 4-Diisopropylamino-2-phenyl-butyronitrile CAS No. 56951-42-9

4-Diisopropylamino-2-phenyl-butyronitrile

Cat. No. B3145239
M. Wt: 244.37 g/mol
InChI Key: ZAETYTPFTJNPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313132B1

Procedure details

Sodium hydride, 80% in mineral oil (2.82 g, 94 mmol), was washed with petroleum ether and dried under a N2-stream. Dry DMF (100 mL) was added. Benzyl cyanide (12.1 g, 103 mmol) was added to the stirred suspension over a period of 20 min. The temperature rose to approx. 45° C. The mixture was stirred for another 15 min. 2-Chloroethyl-diisopropylamine (15.4 g, 94 mmol) was added. All the amine was consumed within 30 min. Most of the DMF was evaporated under reduced pressure and the residue was dissolved in water/diethyl ether. The aqueous phase was extracted once with diethyl ether and the combined organic phases were extracted twice with 2 M HCl. The combined aqueous phases were made alkaline (11 M NaOH) and extracted twice with diethyl ether. The combined organic phases were then dried (Na2SO4) and the solvent was evaporated. The crude product was chromatographed on silica (petroleum ether-triethylamine, 40:1), affording the title compound, 16.8 g (67%), as a colourless liquid. 1H NMR (CDCl3) δ1.01 (m, 12H), 1.97 (m, 2H), 2.62 (m, 2H), 3.00 (m, 2H), 4.02 (dd, 1H), 7.17-7.40 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.82 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([C:10]#[N:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:13][CH2:14][N:15]([CH:19]([CH3:21])[CH3:20])[CH:16]([CH3:18])[CH3:17]>>[CH:16]([N:15]([CH:19]([CH3:21])[CH3:20])[CH2:14][CH2:13][CH:3]([C:10]#[N:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:18])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
2.82 g
Type
reactant
Smiles
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
ClCCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried under a N2-stream
ADDITION
Type
ADDITION
Details
Dry DMF (100 mL) was added
CUSTOM
Type
CUSTOM
Details
rose to approx. 45° C
CUSTOM
Type
CUSTOM
Details
All the amine was consumed within 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Most of the DMF was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water/diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases were extracted twice with 2 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica (petroleum ether-triethylamine, 40:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.